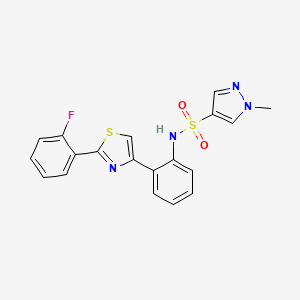
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C19H15FN4O2S2 and its molecular weight is 414.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-1-methyl-1H-pyrazole-4-sulfonamide is a complex organic compound notable for its diverse biological activities. This article delves into its molecular structure, synthesis, and various biological activities, including antiproliferative, antimicrobial, and anti-inflammatory effects.
Molecular Structure
The compound features several critical functional groups:
- Thiazole ring : Contributes to the compound's biological activity.
- Pyrazole ring : Known for its medicinal properties.
- Sulfonamide group : Enhances solubility and biological interactions.
- Fluorophenyl group : May influence the lipophilicity and biological target interactions.
The molecular formula is C19H15FN4O2S2, with a molecular weight of 426.5 g/mol.
Synthesis
The synthesis of this compound involves multi-step organic reactions typically starting from commercially available precursors. The synthetic pathway often includes:
- Formation of the thiazole ring via cyclization.
- Introduction of the pyrazole moiety through hydrazine derivatives.
- Functionalization with sulfonamide groups to enhance biological activity.
Antiproliferative Activity
Research indicates that derivatives of pyrazole-sulfonamides exhibit significant antiproliferative effects against various cancer cell lines, including:
- HeLa (cervical cancer) : In vitro studies have shown that certain derivatives can inhibit cell growth effectively.
- C6 (glioma) : Similar inhibitory effects were observed, suggesting broad-spectrum antitumor activity comparable to established chemotherapeutics like 5-fluorouracil and cisplatin .
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa | 10 | Mert et al., 2014 |
| C6 | 15 | Mert et al., 2014 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains:
- Gram-negative bacteria : E. coli and P. mirabilis.
- Gram-positive bacteria : S. aureus and B. subtilis.
Inhibition zones were measured using the well diffusion method, with results indicating substantial antimicrobial activity across tested derivatives .
| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 18 | 1000 |
| S. aureus | 22 | 1000 |
Anti-inflammatory Activity
In addition to its antiproliferative and antimicrobial properties, this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Studies have shown that certain derivatives can reduce cytokine levels significantly in vitro, demonstrating potential for use in inflammatory conditions .
Case Studies
- Antiproliferative Efficacy : A study conducted by Mert et al. (2014) synthesized a series of pyrazole-sulfonamide derivatives, including the target compound, which demonstrated selective cytotoxicity against cancer cells while sparing normal cells.
- Antimicrobial Testing : In a recent study, derivatives were screened against multiple bacterial strains, revealing that modifications in the thiazole and pyrazole rings significantly enhanced antibacterial activity compared to controls.
- Anti-inflammatory Mechanism : Research indicated that the compound could inhibit LPS-induced production of nitric oxide in macrophages, suggesting a mechanism for its anti-inflammatory action.
特性
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN4O2S2/c1-24-11-13(10-21-24)28(25,26)23-17-9-5-3-7-15(17)18-12-27-19(22-18)14-6-2-4-8-16(14)20/h2-12,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCYICOQRBSHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NC2=CC=CC=C2C3=CSC(=N3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














